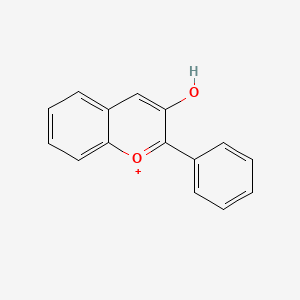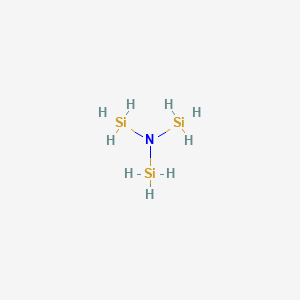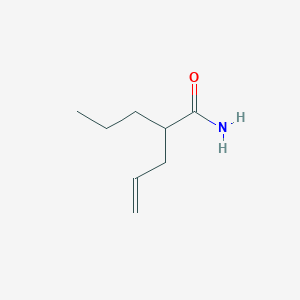![molecular formula C24H20F2N4O3 B1208304 7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid
Descripción general
Descripción
RP60556A es un compuesto orgánico sintético que pertenece a la clase de las benzo[b]naftiridonas. Es conocido por su potente actividad antibacteriana contra bacterias Gram-positivas, incluida la Staphylococcus aureus resistente a la meticilina (MRSA) . Inicialmente desarrollado por Sanofi-Aventis como un tratamiento tópico, su desarrollo se interrumpió posteriormente .
Métodos De Preparación
La síntesis de RP60556A involucra varios pasos clave:
Análisis De Reacciones Químicas
RP60556A experimenta varias reacciones químicas:
Aplicaciones Científicas De Investigación
RP60556A se ha estudiado principalmente por sus propiedades antibacterianas. Ha mostrado una actividad significativa contra bacterias Gram-positivas, incluida la Staphylococcus aureus resistente a la meticilina (MRSA)
Química: Utilizado como un compuesto de referencia en el estudio de benzo[b]naftiridonas.
Biología: Investigado por sus mecanismos antibacterianos e interacciones con las paredes celulares bacterianas.
Industria: Posible uso en el desarrollo de nuevos agentes antibacterianos.
Mecanismo De Acción
RP60556A ejerce sus efectos antibacterianos al dirigirse a la síntesis de la pared celular bacteriana. Se une a enzimas específicas involucradas en la síntesis de peptidoglicano, un componente crucial de la pared celular bacteriana, inhibiendo así el crecimiento y la proliferación bacteriana .
Comparación Con Compuestos Similares
RP60556A es único entre las benzo[b]naftiridonas debido a su alta potencia contra bacterias Gram-positivas. Compuestos similares en esta clase incluyen:
Derivados de benzo[b]naftiridona: Estos compuestos comparten una estructura central similar pero pueden variar en sus sustituyentes, lo que lleva a diferencias en la actividad antibacteriana.
Fluoroquinolonas: Otra clase de agentes antibacterianos que se dirigen a la síntesis de ADN bacteriano pero difieren en su mecanismo de acción y espectro de actividad.
RP60556A destaca por su actividad específica contra la Staphylococcus aureus resistente a la meticilina (MRSA), lo que lo convierte en un compuesto valioso para la investigación a pesar de su desarrollo interrumpido .
Propiedades
Fórmula molecular |
C24H20F2N4O3 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
7-fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20F2N4O3/c1-28-13-18(24(32)33)22(31)17-10-14-11-19(26)21(12-20(14)27-23(17)28)30-8-6-29(7-9-30)16-4-2-15(25)3-5-16/h2-5,10-13H,6-9H2,1H3,(H,32,33) |
Clave InChI |
YYHFVZLNDMSUBV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C2=C1N=C3C=C(C(=CC3=C2)F)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)O |
Sinónimos |
RP 60556A RP60556A |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)


![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)


![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)




![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
